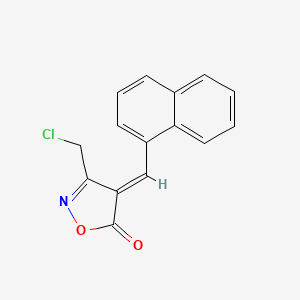

![molecular formula C14H14ClNO5 B3083461 (4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one CAS No. 1142199-90-3](/img/structure/B3083461.png)

(4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one

Descripción general

Descripción

(4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one, or CMTO for short, is a chemical compound with a broad range of applications in scientific research. It can be used as a reagent in synthetic organic chemistry and as a building block for more complex molecules. CMTO is also known for its biochemical and physiological effects, which have been studied extensively in recent years.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound (4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one, although not directly mentioned, is related to a broader class of chemicals that include 1,2-oxazines and their derivatives. These chemicals have been synthesized through the dehydration of dihydro-oxazines, obtained from the cyclization of certain pent-1-en-4-ones. This process highlights the compound's relevance in synthesizing oxazines, which serve as chiral synthons, indicating their potential in asymmetric synthesis and applications in medicinal chemistry due to their enantioselective properties (Sainsbury, 1991).

Applications in Material Science

Plastic scintillators, incorporating luminescent dyes within polymethyl methacrylate matrices, demonstrate the compound's potential application in material science, specifically in the development of radiation detection materials. The study on plastic scintillators explores the scintillation properties, including their efficiency, optical transparency, and stability under various conditions, which could be enhanced by the judicious choice of luminescent activators and wavelength shifters. This research opens up avenues for developing advanced materials for radiation detection and measurement applications (Salimgareeva & Kolesov, 2005).

Biomedical Research

In the context of biomedical research, the broader family of oxazolone compounds, to which the specified compound is related, exhibits a variety of pharmacological activities. These activities include antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antidiabetic effects, among others. The diversity in pharmacological effects underscores the compound's potential for therapeutic applications and the development of new drugs targeting a wide range of diseases (Kushwaha & Kushwaha, 2021).

Environmental Science

In environmental science, chlorinated solvents, which share structural similarities with the compound , have been studied for their adverse health effects, including toxicity to the central nervous system and carcinogenicity. Although the specified compound is not directly mentioned, understanding the toxicological profiles of chlorinated solvents can inform safety and handling protocols for related compounds, ensuring their safe use in research and industrial applications (Ruder, 2006).

Propiedades

IUPAC Name |

(4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO5/c1-18-11-5-4-8(12(19-2)13(11)20-3)6-9-10(7-15)16-21-14(9)17/h4-6H,7H2,1-3H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWJJMIKJADWTJ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=NOC2=O)CCl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/2\C(=NOC2=O)CCl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-3-(chloromethyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083408.png)

![(4E)-3-(chloromethyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083416.png)

![(4E)-3-(chloromethyl)-4-[(2,5-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083421.png)

![(4E)-3-(chloromethyl)-4-[(3,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083424.png)

![(4E)-3-(chloromethyl)-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083435.png)

![(4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B3083446.png)

![(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one](/img/structure/B3083452.png)

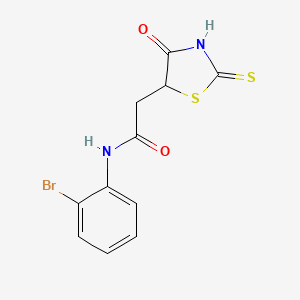

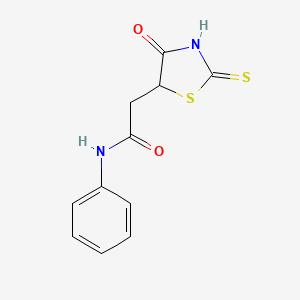

![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3083474.png)